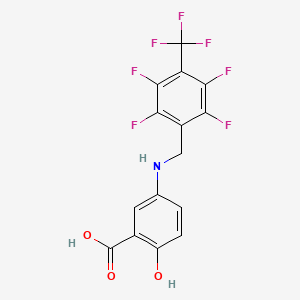

Nelonemdaz

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nelonemdaz, also known as Neu2000 or Salfaprodil, is a neuroprotective compound primarily developed for the treatment of acute ischemic stroke. It functions as a selective antagonist of N-methyl-D-aspartate receptors, specifically targeting the NR2B subunit. This compound exhibits multitarget properties, acting not only as an NMDA receptor antagonist but also as a scavenger of free radicals, which contributes to its neuroprotective effects during ischemic events .

The biological activity of nelonemdaz has been extensively studied in preclinical and clinical settings. It has demonstrated efficacy in protecting neurons from excitotoxicity associated with excessive glutamate release during ischemic events. In animal models, nelonemdaz showed significant neuroprotection by reducing neuronal death and improving functional outcomes post-stroke . Clinical trials have indicated that while nelonemdaz does not significantly alter the modified Rankin Scale scores at 12 weeks compared to placebo, it shows a favorable tendency towards better outcomes without serious adverse effects .

The synthesis of nelonemdaz involves several chemical steps that typically include the formation of key intermediates followed by specific modifications to achieve the final product. While detailed synthetic routes are proprietary, general methods include:

- Formation of key intermediates: Starting materials undergo reactions such as alkylation or acylation.

- Functional group modifications: These may involve oxidation or reduction processes to introduce necessary functional groups like hydroxyls or amines.

- Final assembly: The final structure is obtained through coupling reactions that yield nelonemdaz in its active form .

Nelonemdaz is primarily applied in the field of neuropharmacology. Its main applications include:

- Treatment of acute ischemic stroke: As a neuroprotectant during reperfusion therapy.

- Potential use in other neurological disorders: Research is ongoing into its effectiveness against conditions characterized by excitotoxicity and oxidative stress, such as traumatic brain injury and neurodegenerative diseases .

Interaction studies have highlighted nelonemdaz's ability to selectively block NMDA receptors without significant side effects commonly associated with broader NMDA antagonists. Its unique action on the NR2B subunit allows it to mitigate excitotoxic effects while preserving physiological functions mediated by other NMDA receptor subtypes. This selectivity is crucial for minimizing adverse effects related to cognitive function and mood disturbances often seen with non-selective NMDA antagonists .

Several compounds share structural or functional similarities with nelonemdaz. These include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Memantine | NMDA receptor antagonist | Non-competitive antagonist; used in Alzheimer's disease |

| Salfaprodil | NMDA receptor antagonist | Similar structure; previously studied for stroke therapy |

| Riluzole | Glutamate release inhibitor | Primarily used in amyotrophic lateral sclerosis; modulates glutamate levels |

| Ketamine | NMDA receptor antagonist | Rapid antidepressant effects; used off-label for depression |

Nelonemdaz's uniqueness lies in its dual action as both an NMDA receptor antagonist and an antioxidant, providing a multifaceted approach to neuroprotection that is not fully replicated by these other compounds . This combination makes nelonemdaz particularly promising for acute ischemic stroke management and possibly other neurodegenerative conditions.

Nelonemdaz represents a novel class of neuroprotective agents characterized by its dual-target pharmacological profile [1] [2]. This compound functions as both a selective antagonist of N-methyl-D-aspartate receptors and a potent free radical scavenger, distinguishing it from traditional single-target neuroprotectants [3] [4]. The dual-action mechanism addresses two fundamental pathways of neuronal damage: glutamate excitotoxicity and oxidative stress, which are recognized as primary contributors to neuronal death following cerebral ischemia and reperfusion [5] [6].

The pharmacological classification of Nelonemdaz encompasses its derivation from aspirin and sulfasalazine, resulting in a salicylic acid compound with multifaceted neuroprotective properties [7] [4]. This structural foundation enables the compound to exhibit both receptor antagonism and antioxidant activity through distinct molecular mechanisms operating at different temporal phases of neuronal injury [2] [5].

| Target Mechanism | Primary Effect | Molecular Basis | Therapeutic Window | Clinical Advantage |

|---|---|---|---|---|

| NMDA Receptor Antagonism | Reduces excitotoxicity | NR2B subunit binding | Immediate post-ischemia | Selective NR2B targeting |

| Free Radical Scavenging | Reduces oxidative stress | Spin trapping activity | Hours to days post-reperfusion | Potent antioxidant activity |

| Combined Dual Action | Comprehensive neuroprotection | Multi-target approach | Extended window | Superior efficacy vs monotherapy |

The therapeutic advantage of this dual-action profile lies in its ability to provide comprehensive neuroprotection across multiple injury cascades activated during ischemic events [5] [8]. Unlike conventional neuroprotectants that target single pathways, Nelonemdaz addresses both early excitotoxic mechanisms and delayed oxidative damage, potentially explaining its superior efficacy and extended therapeutic window observed in preclinical studies [9] [8].

NMDA Receptor Antagonism

NR2B Subtype Selectivity

Nelonemdaz exhibits high selectivity for the NR2B subunit of the N-methyl-D-aspartate receptor, distinguishing it from non-selective NMDA antagonists [1] [7] [4]. This selectivity is demonstrated through its sensitivity to ifenprodil, a known NR2B receptor antagonist, while showing resistance to NVP-AAM077, an NR2A receptor antagonist [5]. The NR2B-selective antagonism is particularly significant because extrasynaptic NR2B-containing receptors are primarily activated during pathological conditions involving excessive glutamate release [5].

The selectivity for NR2B subunits provides several therapeutic advantages. NR2B-containing receptors are predominantly located extrasynaptically and are preferentially activated during ischemic conditions when glutamate spillover occurs [5]. This spatial distribution allows Nelonemdaz to block pathological excitotoxic signaling while preserving normal synaptic transmission mediated by NR2A-containing receptors [5]. The compound's specificity for NR2B alleviates undesirable side effects associated with broad-spectrum NMDA antagonists, as demonstrated by the absence of neurotoxicity observed with dizocilpine in rodent studies [2].

Uncompetitive Antagonism Mechanisms

Nelonemdaz functions as an uncompetitive NMDA receptor antagonist, characterized by its activity-dependent blocking mechanism [5] [10]. Unlike competitive antagonists that compete with glutamate for binding sites, uncompetitive antagonists bind to a different site on the receptor complex and exhibit enhanced inhibition under conditions of excessive receptor activation [5]. This mechanism is particularly advantageous in stroke conditions where prolonged depolarization and excessive glutamate accumulation occur.

The uncompetitive nature of Nelonemdaz provides superior neuroprotection compared to competitive antagonists because it allows stronger inhibition of NMDA receptors during pathological conditions while showing minimal inhibition during normal synaptic transmission [5]. The compound operates as a gating modifier rather than an open channel blocker, binding preferentially to an agonist-associated closed state of the receptor [5]. This mechanism prevents the compound from becoming trapped within receptor channels, avoiding the prolonged blockade that characterizes traditional open channel blockers.

Receptor Binding Kinetics

The receptor binding kinetics of Nelonemdaz are characterized by exceptionally fast binding and unbinding rates, contributing significantly to its safety profile [5]. The compound exhibits an unblocking rate that is approximately eight times faster than memantine, a moderate-affinity NMDA receptor antagonist approved for Alzheimer's disease treatment [2] [5]. This rapid kinetic profile ensures that the compound can quickly respond to changing neuronal conditions without causing prolonged receptor blockade.

| Parameter | Value/Description | Significance |

|---|---|---|

| IC50 for NMDA-induced currents | 35 μM | Moderate potency |

| Receptor Subtype Selectivity | NR2B-selective | Specific for NR2B subunit |

| Antagonism Type | Uncompetitive | Activity-dependent block |

| Binding Kinetics | Very fast | Rapid on/off kinetics |

| Voltage Dependency | Voltage-independent | Consistent at all potentials |

| Unblocking Rate vs Memantine | 8 times faster | Enhanced safety profile |

| Neuroprotection vs 300 μM NMDA | Effective at 30 μM | Neuroprotective efficacy |

The voltage-independent nature of Nelonemdaz binding provides additional therapeutic advantages over open channel blockers [5]. While traditional open channel blockers typically decrease their blockade as cells become depolarized, Nelonemdaz maintains consistent antagonism regardless of membrane potential [5]. This property ensures effective inhibition of NMDA responses during the prolonged depolarization characteristic of excessive glutamate exposure in ischemic conditions.

Free Radical Scavenging Properties

Spin Trapping Activity

Nelonemdaz demonstrates potent spin trapping activity, functioning as a direct scavenger of free radicals at nanomolar concentrations [5] [6]. The compound's spin trapping mechanism involves the capture and stabilization of free radicals, preventing their interaction with cellular components and subsequent oxidative damage [9]. This activity is attributed to the compound's active phenoxy group, which provides the molecular basis for its antioxidant properties [9].

The spin trapping efficacy of Nelonemdaz has been demonstrated through comprehensive free radical scavenging assays, showing superior performance compared to established antioxidants including trolox, edaravone, and NXY-059 [5] [9]. The compound effectively controls free radical production and prevents neuronal death in cultured cortical cells exposed to prooxidants such as ferrous iron and buthionine sulfoximine [2]. This broad-spectrum antioxidant activity contributes to the compound's neuroprotective efficacy against multiple oxidative stress pathways.

Reactive Oxygen Species Neutralization

Nelonemdaz exhibits comprehensive reactive oxygen species neutralization capabilities, effectively scavenging multiple classes of oxidative radicals [6] [11] [9]. The compound demonstrates potent scavenging activity against superoxide radicals with an IC50 of 63.07 ± 1.44 μM, hydroxyl radicals with an IC50 of 58.45 ± 1.74 μM, and demonstrates exceptional efficacy against iron-ascorbate-induced lipid peroxidation with an IC50 of 24.56 ± 0.07 μM [11] [9].

| Reactive Species | IC50 Value (μM) | Assay Method |

|---|---|---|

| Superoxide Radicals | 63.07 ± 1.44 | Biochemical assay |

| Nitric Oxide | 155.8 ± 4.88 | Biochemical assay |

| Hydroxyl Radicals | 58.45 ± 1.74 | Fenton reaction |

| Peroxynitrite (Authentic) | 4.43 ± 0.39 | Direct peroxynitrite |

| Peroxynitrite (SIN-1 derived) | 0.94 ± 0.06 | SIN-1 generated |

| Antimycin A-induced ROS/RNS | 2.21 ± 0.11 | Antimycin A treatment |

| Malondialdehyde Formation | 2.72 ± 0.26 | MDA formation assay |

| Iron-ascorbate Lipid Peroxidation | 24.56 ± 0.07 | Iron-ascorbate system |

The reactive oxygen species neutralization by Nelonemdaz extends to mitochondrial free radical production, where the compound markedly inhibits ROS levels following antimycin treatment with an IC50 of 2.21 ± 0.11 μM [12] [9]. Additionally, the compound effectively prevents malondialdehyde formation, a marker of lipid peroxidation, with an IC50 of 2.72 ± 0.26 μM [12] [9]. These findings demonstrate the compound's ability to protect cellular membranes from oxidative damage and preserve mitochondrial function during oxidative stress conditions.

Reactive Nitrogen Species Scavenging

Nelonemdaz demonstrates significant reactive nitrogen species scavenging capabilities, particularly against nitric oxide and peroxynitrite [6] [9]. The compound effectively scavenges nitric oxide radicals with an IC50 of 155.8 ± 4.88 μM and exhibits exceptional potency against peroxynitrite, with IC50 values of 4.43 ± 0.39 μM for authentic peroxynitrite and 0.94 ± 0.06 μM for SIN-1-derived peroxynitrite [11] [9].

The peroxynitrite scavenging activity of Nelonemdaz is particularly significant because peroxynitrite represents one of the most potent oxidative and nitrosative species formed during pathological conditions [9]. The compound's ability to scavenge both authentic and SIN-1-derived peroxynitrite demonstrates its effectiveness against this highly reactive species across different generation pathways [9]. The scavenging activity remains effective even in the presence of 25 mM bicarbonate, indicating maintained efficacy under physiological conditions where bicarbonate anions can lead to formation of additional reactive intermediates [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Springer JE, Rao RR, Lim HR, Cho SI, Moon GJ, Lee HY, Park EJ, Noh JS, Gwag BJ. The functional and neuroprotective actions of Neu2000, a dual-acting pharmacological agent, in the treatment of acute spinal cord injury. J Neurotrauma. 2010 Jan;27(1):139-49. doi: 10.1089/neu.2009.0952. Erratum in: J Neurotrauma. 2010 Mar;27(3):653. PubMed PMID: 19772458; PubMed Central PMCID: PMC3525902.

3: Noh J, Chung JM. Neu2000 potentiates a kainate response in mouse cortical neurons. J Pharmacol Sci. 2013;122(2):149-52. PubMed PMID: 23698159.

4: Gwag BJ, Lee YA, Ko SY, Lee MJ, Im DS, Yun BS, Lim HR, Park SM, Byun HY, Son SJ, Kwon HJ, Lee JY, Cho JY, Won SJ, Kim KW, Ahn YM, Moon HS, Lee HU, Yoon SH, Noh JH, Chung JM, Cho SI. Marked prevention of ischemic brain injury by Neu2000, an NMDA antagonist and antioxidant derived from aspirin and sulfasalazine. J Cereb Blood Flow Metab. 2007 Jun;27(6):1142-51. PubMed PMID: 17106444.

5: Cho SI, Park UJ, Chung JM, Gwag BJ. Neu2000, an NR2B-selective, moderate NMDA receptor antagonist and potent spin trapping molecule for stroke. Drug News Perspect. 2010 Nov;23(9):549-56. doi: 10.1358/dnp.2010.23.9.1513493. Review. PubMed PMID: 21152450.

6: Noh J, Koh YH, Chung JM. Attenuated effects of Neu2000 on hypoxia-induced synaptic activities in a rat hippocampus. Arch Pharm Res. 2014 Feb;37(2):232-8. doi: 10.1007/s12272-013-0170-y. PubMed PMID: 23733585.

7: Shin JH, Cho SI, Lim HR, Lee JK, Lee YA, Noh JS, Joo IS, Kim KW, Gwag BJ. Concurrent administration of Neu2000 and lithium produces marked improvement of motor neuron survival, motor function, and mortality in a mouse model of amyotrophic lateral sclerosis. Mol Pharmacol. 2007 Apr;71(4):965-75. PubMed PMID: 17105868.

8: Noh J, Lee ES, Chung JM. The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons. J Neurochem. 2009 Jun;109(5):1261-71. doi: 10.1111/j.1471-4159.2009.06044.x. PubMed PMID: 19302475.

9: Park UJ, Lee YA, Won SM, Lee JH, Kang SH, Springer JE, Lee YB, Gwag BJ. Blood-derived iron mediates free radical production and neuronal death in the hippocampal CA1 area following transient forebrain ischemia in rat. Acta Neuropathol. 2011 Apr;121(4):459-73. doi: 10.1007/s00401-010-0785-8. PubMed PMID: 21120509.

10: Won SM, Lee JH, Park UJ, Gwag J, Gwag BJ, Lee YB. Iron mediates endothelial cell damage and blood-brain barrier opening in the hippocampus after transient forebrain ischemia in rats. Exp Mol Med. 2011 Feb 28;43(2):121-8. PubMed PMID: 21278483; PubMed Central PMCID: PMC3047193.